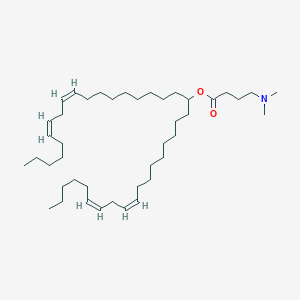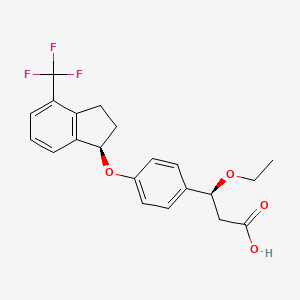
DS-1558
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DS-1558 is a potent and orally available GPR40 agonist.DS-1558 was found to have potent glucose lowering effects during an oral glucose tolerance test in ZDF rats. DS-1558 significantly and dose-dependently improved hyperglycemia and increased insulin secretion during the oral glucose tolerance test in Zucker fatty rats, the model of insulin resistance and glucose intolerance. DS-1558 not only increased the glucose-stimulated insulin secretion by GLP-1 but also potentiated the maximum insulinogenic effects of GLP-1 after an intravenous glucose injection in normal Sprague Dawley rats.
Applications De Recherche Scientifique
MicroRNA Regulation in Down Syndrome
A study conducted by Keck-Wherley et al. (2011) found significant overexpression of miR-155 in the Ts65Dn hippocampus, a model for Down Syndrome (DS). This overexpression contributes to impaired hippocampal synaptic plasticity and neurogenesis, as well as hematopoietic abnormalities observed in DS. Bioinformatic analysis indicated that miR-155 affects various signaling pathways, suggesting a broad impact on DS phenotypes.
miR-155 and miR-802 in DS Mouse Model
Bofill-De Ros et al. (2015) examined the impact of miR-155 and miR-802 upregulation in Ts65Dn mice, a DS model. Their research Bofill-De Ros et al., 2015 employed a miRNA-sponge strategy to normalize the expression of these microRNAs, revealing significant regulatory effects and potential significance in DS-related neurological disorders.
Chromosome 21-derived MicroRNAs in DS Brains
Research by Kuhn et al. (2009) demonstrated that microRNAs derived from human chromosome 21, including miR-155, are overexpressed in DS brain and heart specimens. This overexpression contributes to the repression of MeCP2, a methyl-CpG-binding protein, potentially impacting the neurochemistry observed in the brains of individuals with DS.
Label-Free Platform for MicroRNA Detection
Miao et al. (2018) developed a novel strategy for detecting microRNA-155 based on fluorescence quenching. This research Miao et al., 2018 offers potential applications in disease diagnosis and fundamental biochemistry research, highlighting the versatility of miR-155 as a biomarker.
Circulating Chromosome 21-encoded MicroRNAs in DS
Pérez-Villareal et al. (2020) analyzed the expression of miR-155 and Let-7c in individuals with DS. They found overexpression of these microRNAs, especially Let-7c, which is related to cognitive impairment in DS Pérez-Villareal et al., 2020.
Dysregulated miR-155 and miR-125b in DS
Farroni et al. (2018) identified dysregulated miR-155 and miR-125b in B cells of DS individuals. Their study Farroni et al., 2018 suggests these microRNAs play roles in DS-associated dementia and leukemia, offering insights for potential therapeutic targets.
GPR40 Agonist DS-1558 for Type 2 Diabetes Treatment
Nakashima et al. (2014) discovered a GPR40 agonist, DS-1558, which has been investigated for treating type 2 diabetes. Their research Nakashima et al., 2014 indicates that combining DS-1558 with GLP-1 receptor agonists could be a potential therapeutic option for type 2 diabetes.
miR-155 and BACE1 Inhibitors in DS and Alzheimer's Disease
Mahernia et al. (2021) designed and synthesized compounds targeting miR-155 and BACE1, aiming to improve memory in patients with DS and Alzheimer's disease. Their study Mahernia et al., 2021 demonstrates the potential of small molecules in treating DS-related pathologies.
Propriétés
Numéro CAS |
1202575-67-4 |
|---|---|
Nom du produit |
DS-1558 |
Formule moléculaire |
C21H21F3O4 |
Poids moléculaire |
394.39021 |
Nom IUPAC |
(S)-3-ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoic acid |
InChI |
InChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26)/t18-,19+/m1/s1 |
Clé InChI |
YHLQVQKZDZYMIP-MOPGFXCFSA-N |
SMILES |
FC(F)(F)C1=CC=CC2=C1CC[C@H]2OC(C=C3)=CC=C3[C@H](CC(O)=O)OCC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DS-1558; DS 1558; DS1558. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



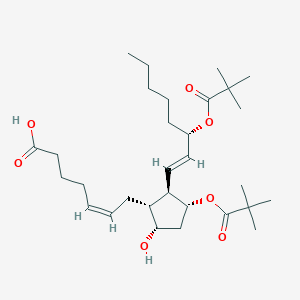
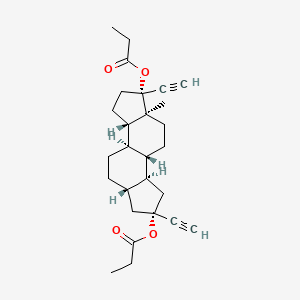
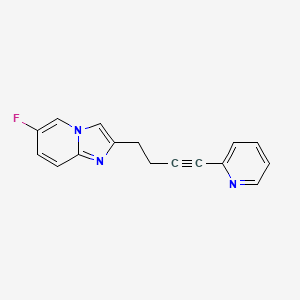
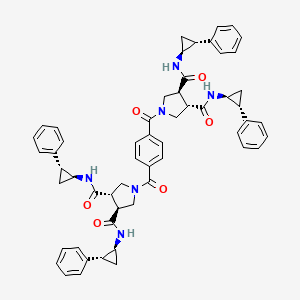
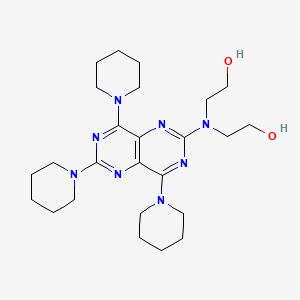
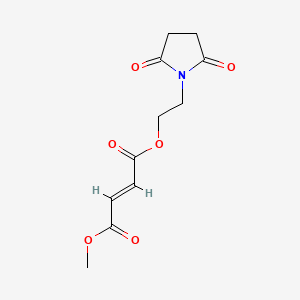

![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)
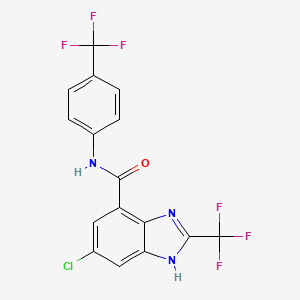
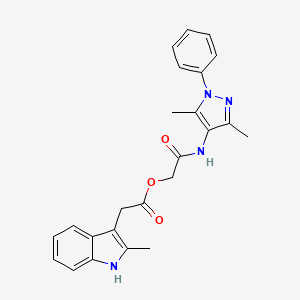
![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
